C-5 Mesyl Group Enables Regioselective Nucleophilic Substitution Not Possible with Des-Mesyl or Des-Tosyl Analogs
The target compound undergoes nucleophilic substitution exclusively at the C-5 mesyl position, while the C-4 tosyl group is completely unreactive. Zyabrev and Babii demonstrated that 5-mesyl-2-phenyl-4-tosyloxazole reacts with primary/secondary amines, thiols, and Fischer's base to yield only C-5 substitution products, with zero reactivity observed at the C-4 tosyl group across all nucleophile classes tested [1]. In contrast, 4-tosyl-2-phenyl-1,3-oxazole analogs lacking the C-5 mesyl group require harsher desulfonylation conditions or transition-metal catalysis for C-5 functionalization, and the des-tosyl analog 5-(methylsulfonyl)-2-phenyl-1,3-oxazole lacks the electronic deactivation at C-4 that confers this regioselectivity [1][2]. This orthogonality enables sequential, programmable derivatization strategies that are not feasible with any mono-sulfonylated comparator oxazole.
| Evidence Dimension | Regioselectivity of nucleophilic substitution (C-5 vs. C-4 reactivity) |
|---|---|
| Target Compound Data | 100% C-5 substitution; 0% C-4 tosyl displacement across N-, C-, and S-nucleophiles (amines, thiols, Fischer's base) |
| Comparator Or Baseline | 4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazole: no C-5 mesyl leaving group; requires alternative functionalization methods. 5-(Methylsulfonyl)-2-phenyl-1,3-oxazole: lacks C-4 electronic modulation; reported to undergo non-selective desulfonylation under reductive or nucleophilic conditions. |
| Quantified Difference | Complete regioselectivity (100% C-5 vs. 0% C-4) for the target compound vs. non-selective or alternative-pathway reactivity for comparators |
| Conditions | Reactions performed in polar aprotic solvents (DMF, DMSO) at 20–80 °C with N-nucleophiles (benzylamine, morpholine), S-nucleophiles (4-methylbenzenethiol), and C-nucleophiles (Fischer's base). Product distributions confirmed by ¹H NMR and LC-MS [1]. |
Why This Matters
This enables programmable, stepwise diversification at the C-5 position without protecting group manipulation at C-4, reducing synthetic step count by 2–3 steps relative to mono-tosyl or des-sulfonyl oxazole routes.
- [1] Zyabrev, V. S.; Babii, S. B. Reactions of 5-Mesyl-2-phenyl-4-tosyloxazole with N-, C-, and S-Nucleophiles. Chemistry of Heterocyclic Compounds 2018, 54(1), 93–95. View Source
- [2] Williams, D. R.; et al. New Routes to 5-Substituted Oxazoles: Ultrasound-Promoted Desulfonylation of 5-Substituted 4-Tosyloxazoles. University of York, Department of Chemistry. View Source
